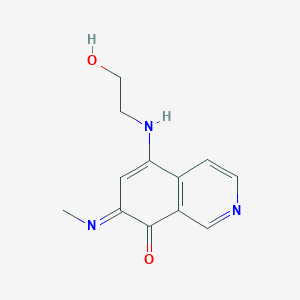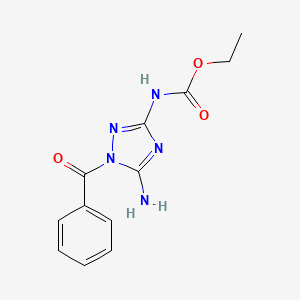
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure makes it a valuable scaffold for the development of various pharmacologically active agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl carbamate with 5-amino-1-benzoyl-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is unique due to its specific structure, which combines the triazole ring with a benzoyl group and an ethyl carbamate moiety. This unique combination enhances its biological activity and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
62808-10-0 |
|---|---|
Formule moléculaire |
C12H13N5O3 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
ethyl N-(5-amino-1-benzoyl-1,2,4-triazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13N5O3/c1-2-20-12(19)15-11-14-10(13)17(16-11)9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15,16,19) |
Clé InChI |
UFYYRMKWLCOBCJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NN(C(=N1)N)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
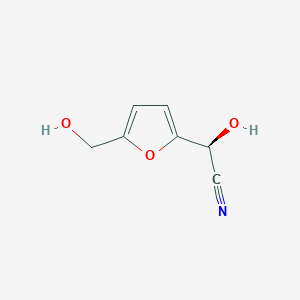
![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)
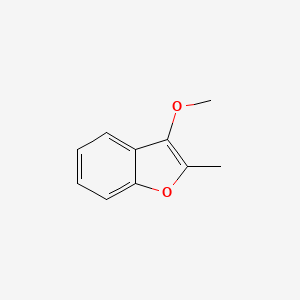
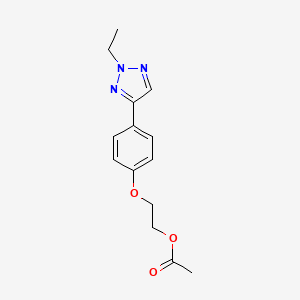
![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
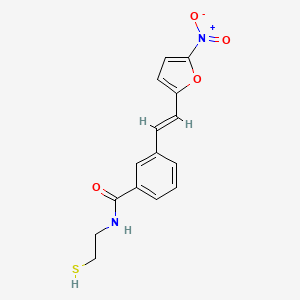
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
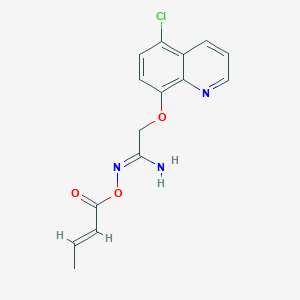
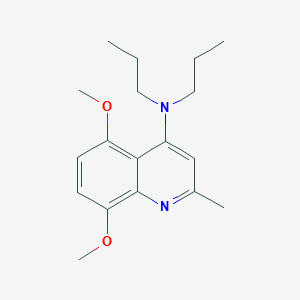
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)

